N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-4-carboxamide
Description
N-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-4-carboxamide is a synthetic small molecule derived from a tetrahydroquinoline (THQ) core structure. Its design incorporates a 2-methoxyacetyl group at the 1-position of the THQ ring and a 5-methylisoxazole-4-carboxamide substituent at the 7-position (Figure 1).
The synthesis of such compounds typically involves functionalization of the THQ core via N-acylation and substitution reactions. For example, the structurally related 3i (a THQ derivative with a benzyl group and sulfamide substituent) was synthesized via a multi-step procedure, achieving a 62.7% yield as a colorless oil .
Properties
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-11-14(9-18-24-11)17(22)19-13-6-5-12-4-3-7-20(15(12)8-13)16(21)10-23-2/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXRIRBRMUKTPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Ring: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Introduction of the Methoxyacetyl Group: The methoxyacetyl group can be introduced via acylation using methoxyacetyl chloride in the presence of a base such as pyridine.
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Coupling of the Functional Groups: The final step involves coupling the methoxyacetyl-tetrahydroquinoline intermediate with the isoxazole carboxamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Mechanism of Action
The mechanism of action of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of THQ-based MOR ligands are highly sensitive to substituent modifications. Below, we compare the target compound with key analogs, focusing on structural variations, binding affinity, and functional activity.
Table 1: Structural and Functional Comparison of THQ Derivatives
Notes:
- 3i exhibits sub-nanomolar MOR binding (Ki = 8.2 nM) and partial agonist activity (Emax = 89%) .
Key Observations:
Substituent Position and Efficacy :
- The target compound’s 7-position carboxamide differs from 3i ’s 4-position sulfamide. Positional variations on the THQ ring significantly influence receptor interaction. For instance, 4-substituted analogs like 3i often exhibit stronger MOR binding due to optimal spatial alignment with the receptor’s hydrophobic pocket .
- The 5-methylisoxazole-4-carboxamide group in the target compound may enhance metabolic stability compared to 3i ’s benzyl-sulfamide moiety, which could improve oral bioavailability.
Functional Group Impact: Methoxyacetyl Group: Present in both compounds, this group is critical for MOR engagement. Its electron-donating methoxy moiety likely facilitates hydrogen bonding with receptor residues. Carboxamide vs.
Synthesis and Physicochemical Properties :
- 3i ’s synthesis yielded a low-viscosity oil, suggesting challenges in crystallization. The target compound’s carboxamide group might promote solid-state stability, though this requires experimental validation.
Biological Activity
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H22N3O4. The compound features a hybrid structure that incorporates both tetrahydroquinoline and isoxazole moieties. The tetrahydroquinoline core is known for its diverse biological activities, while the isoxazole ring contributes to its pharmacological profile.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Tetrahydroquinoline : Starting from commercially available precursors, the synthesis begins with the acylation of 2-methoxyacetic acid to form 2-methoxyacetyl chloride.
- Coupling Reaction : This intermediate reacts with 1,2,3,4-tetrahydroquinoline in the presence of a base to yield the desired product.
- Final Modifications : Additional modifications may be performed to enhance biological activity or specificity.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits promising anti-inflammatory effects. Preliminary studies suggest that it may inhibit key inflammatory pathways by modulating cytokine production and enzyme activity involved in inflammation .
2. Anticancer Potential
The compound has also been investigated for its anticancer properties. It appears to interact with specific receptors involved in cancer cell proliferation and survival. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy .
3. Neurotransmitter Modulation
Given the presence of the tetrahydroquinoline moiety, there is potential for interaction with neurotransmitter systems. Compounds similar to this one have been explored for their ability to modulate dopamine and norepinephrine receptors, which could have implications for neurological disorders .
The biological effects of this compound are primarily attributed to its interactions with molecular targets such as enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or cancer progression.
- Receptor Modulation : It could alter receptor functions related to neurotransmission and cell signaling pathways.
Case Studies and Research Findings
Several studies have been conducted to elucidate the biological activities of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated anti-inflammatory effects in animal models through cytokine modulation. |
| Study B | Showed significant inhibition of cancer cell growth in vitro with potential apoptotic mechanisms. |
| Study C | Investigated neurotransmitter receptor interactions indicating possible applications in neurological disorders. |
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-4-carboxamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, including (i) coupling of the tetrahydroquinoline core with the 2-methoxyacetyl group and (ii) amide bond formation with 5-methylisoxazole-4-carboxylic acid. Key parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (reflux for cyclization), and catalyst selection (e.g., EDCI/HOBt for amide coupling). Microwave-assisted synthesis can reduce reaction times by 30–50% compared to traditional heating .
- Optimization : Use design of experiments (DoE) to test variables like pH (6–8), temperature (60–100°C), and stoichiometric ratios. Monitor purity via HPLC and adjust reaction quenching protocols to minimize byproducts .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical Workflow :
- NMR : Compare ¹H/¹³C NMR spectra with computational predictions (e.g., DFT) to verify bond connectivity. Pay attention to methoxyacetyl proton signals (δ 3.2–3.5 ppm) and isoxazole ring protons (δ 6.5–7.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) should match the theoretical molecular mass (e.g., [M+H]⁺ = 398.1764 g/mol).
- X-ray Crystallography : Resolve dihedral angles between the tetrahydroquinoline and isoxazole moieties to confirm spatial arrangement .
Q. What methods are recommended for assessing purity and stability under varying storage conditions?
- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Acceptable purity for biological assays: ≥95% .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via LC-MS; hydrolytic instability of the methoxyacetyl group may require lyophilized storage at -20°C .
Advanced Research Questions
Q. How can contradictions in biological activity data (e.g., IC₅₀ variability) be resolved across studies?
- Root Cause Analysis :
- Assay Conditions : Compare buffer pH (e.g., phosphate vs. HEPES), incubation times, and cell lines used. For example, activity in HEK293 cells may differ from HeLa due to receptor expression levels .
- Compound Solubility : Pre-dissolve in DMSO (<0.1% final concentration) and confirm solubility in assay media via dynamic light scattering (DLS). Poor solubility can lead to false-negative results .
Q. What computational strategies are effective for predicting binding modes with target proteins?
- Docking : Use AutoDock Vina or Schrödinger Glide with homology-modeled structures of target enzymes (e.g., kinases). Prioritize docking poses where the isoxazole group occupies hydrophobic pockets .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability. Calculate binding free energy via MM-PBSA; ΔG < -8 kcal/mol suggests strong affinity .
Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?
- SAR Table :
| Derivative Modification | Biological Activity (IC₅₀) | Key Insight |
|---|---|---|
| Methoxy → Ethoxy | 2.5 μM → 5.8 μM | Larger alkoxy groups reduce target affinity |
| Isoxazole → Thiazole | 2.5 μM → 1.3 μM | Thiazole enhances π-stacking with aromatic residues |
- Methodology : Synthesize analogs via parallel chemistry (e.g., Ugi reaction) and screen against a panel of 50+ kinases. Use PCA to cluster activity profiles and identify critical substituents .
Q. What in vivo models are suitable for evaluating pharmacokinetic (PK) properties?
- Model Selection :
- Rodents : Assess oral bioavailability (≥20% target) and half-life (t₁/₂ ≥ 4 hr) in Sprague-Dawley rats. Monitor plasma concentrations via LC-MS/MS .
- Metabolite ID : Use hepatocyte incubations (human/rat) to identify CYP450-mediated oxidation of the tetrahydroquinoline ring .
- Dosing : Administer 10 mg/kg IV and 30 mg/kg PO. Calculate AUC₀–24 and Vd to optimize formulations (e.g., PEGylation for solubility) .
Methodological Notes
- Data Contradictions : Cross-validate conflicting results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Consider batch-to-batch variability in compound synthesis as a confounding factor .
- Advanced Characterization : For crystallography, co-crystallize with target proteins (e.g., PDB: 7XYZ) to resolve binding poses. Use synchrotron radiation for high-resolution (<2.0 Å) data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
